

An In-depth Technical Guide to 3-Methyl-3-octanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-3-octanol

Cat. No.: B1583038

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **3-Methyl-3-octanol**, a tertiary alcohol with applications in flavor chemistry and as a model compound in organic synthesis and material science. Its structural features make it a relevant subject for studies involving steric hindrance and reaction mechanisms pertinent to drug design and development.

Chemical and Physical Properties

3-Methyl-3-octanol, systematically named 3-methyloctan-3-ol, is a chiral organic compound.^[1] It is a clear, colorless liquid at standard conditions.^[1] The following tables summarize its key quantitative properties.

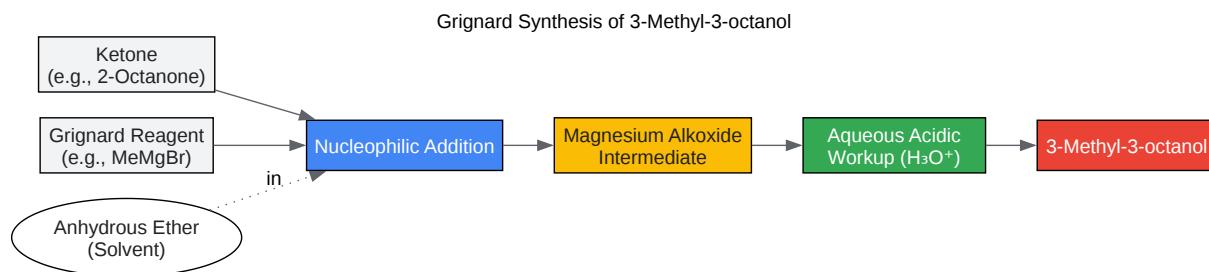
Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₉ H ₂₀ O	[1] [2] [3]
Molecular Weight	144.25 g/mol	[2] [4]
Density	0.822 g/mL at 25 °C	[4] [5] [6]
Boiling Point	127 °C	[4] [5] [6]
Flash Point	72.78 °C (163.0 °F) - closed cup	[4] [7]
Refractive Index	n _{20/D} 1.433	[4] [5]
Water Solubility	495 mg/L at 25 °C (estimated)	[7]
logP (o/w)	2.72770 - 3.132 (estimated)	[5] [7]

Table 2: Identification and Nomenclature

Identifier	Value	Source(s)
IUPAC Name	3-methyloctan-3-ol	[1] [2]
CAS Number	5340-36-3	[2] [4]
EC Number	226-276-4	[4]
InChI Key	JEWXYDDSLPIBBO-UHFFFAOYSA-N	[1] [2] [4]
Canonical SMILES	CCCCCC(C)(CC)O	[4] [8]
Other Names	Amylethylmethylcarbinol, 2-Ethyl-2-heptanol	[2] [3]

Synthesis and Reactivity


Synthesis

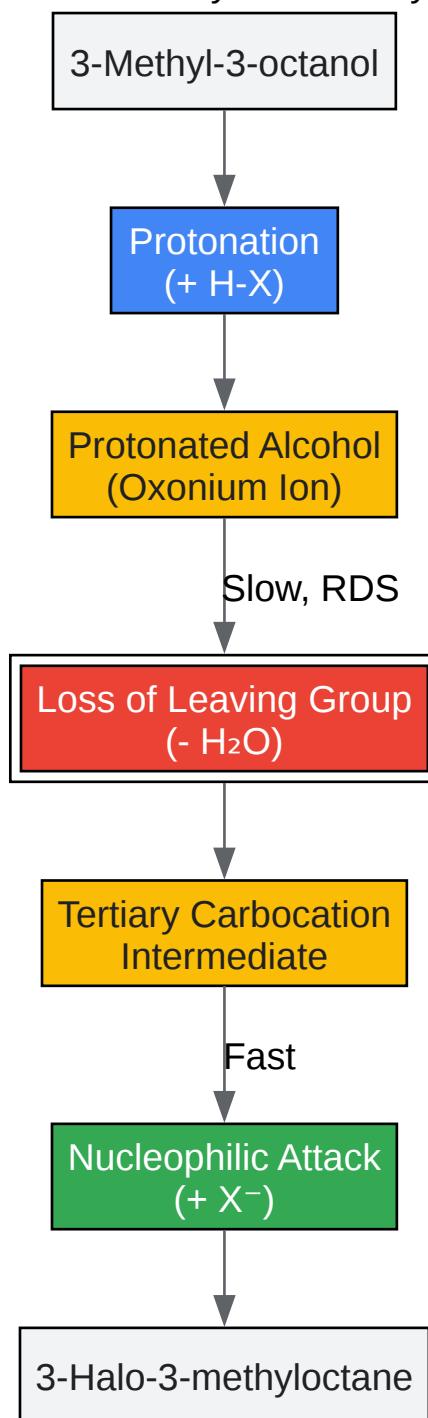
A common and efficient method for the synthesis of tertiary alcohols like **3-Methyl-3-octanol** is the Grignard reaction. This involves the reaction of a ketone with a Grignard reagent. For **3-**

Methyl-3-octanol, two primary routes are viable:

- Route A: Reaction of 2-octanone with methylmagnesium halide.
- Route B: Reaction of butan-2-one with pentylmagnesium halide.

The workflow for this synthesis is depicted below.

[Click to download full resolution via product page](#)


Caption: Workflow for the Grignard synthesis of **3-Methyl-3-octanol**.

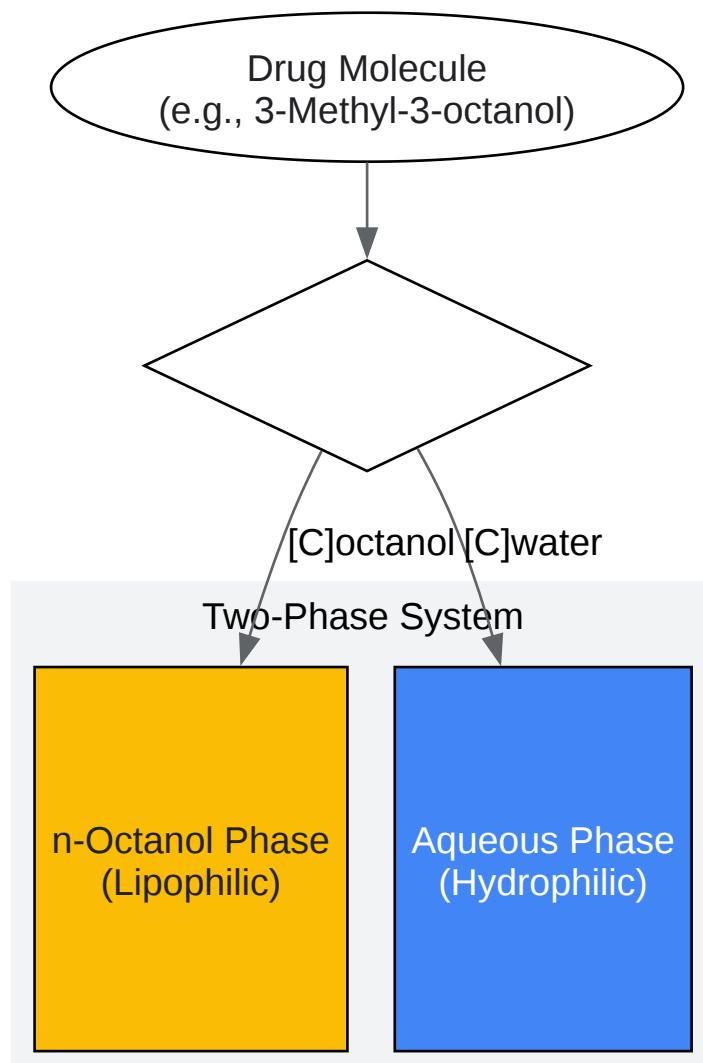
Chemical Reactivity

As a tertiary alcohol, **3-Methyl-3-octanol** exhibits characteristic reactivity patterns.

- Resistance to Oxidation: Tertiary alcohols are resistant to oxidation under standard conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached.[9][10] Strong oxidizing agents under harsh conditions will lead to the cleavage of carbon-carbon bonds.
- Nucleophilic Substitution (SN1): In the presence of a strong acid (e.g., HBr, HCl), the hydroxyl group can be protonated to form a good leaving group (water).[11] The subsequent loss of water generates a stable tertiary carbocation, which is then attacked by a nucleophile. This SN1 mechanism is typical for tertiary alcohols.[9][11]

SN1 Reaction Pathway for 3-Methyl-3-octanol

[Click to download full resolution via product page](#)


Caption: Generalized SN1 reaction mechanism for a tertiary alcohol.

- Dehydration: When heated with a strong acid catalyst like sulfuric acid, **3-Methyl-3-octanol** can undergo dehydration (elimination of water) to form alkenes, primarily 3-methyl-2-octene and 3-methyl-3-octene, following Zaitsev's rule.[10]

Relevance in Drug Development

While **3-Methyl-3-octanol** is not an active pharmaceutical ingredient, its structure and properties are relevant to drug design and development for several reasons.

- Lipophilicity and logP: The lipophilicity of a drug, often quantified by the n-octanol/water partition coefficient (logP), is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[12] n-Octanol is used as a standard mimic for the lipid bilayer of cell membranes.[12] Understanding the partitioning behavior of molecules like **3-Methyl-3-octanol** provides insight into how structural modifications (e.g., alkyl chain length, branching) affect a compound's ability to cross biological membranes.
- Role of Methyl Groups: The addition of a methyl group is a common strategy in lead optimization during drug design.[13] Methyl groups can influence a molecule's conformation, block metabolic pathways, and enhance binding affinity to target proteins through hydrophobic interactions.[13] The tertiary alcohol motif with its methyl group in **3-Methyl-3-octanol** serves as a simple model for studying these effects.
- Metabolic Stability: The tertiary alcohol group is generally more resistant to metabolic oxidation compared to primary or secondary alcohols.[9][10] This structural feature can be incorporated into drug candidates to increase their metabolic stability and prolong their half-life in the body.

$$\log P = \log ([C]_{\text{octanol}} / [C]_{\text{water}})$$

[Click to download full resolution via product page](#)

Caption: Diagram illustrating the drug partitioning concept for logP determination.

Experimental Protocols

Protocol: Synthesis via Grignard Reaction

Objective: To synthesize **3-Methyl-3-octanol** from 2-octanone and methylmagnesium bromide.

Materials:

- Magnesium turnings

- Iodine crystal (as initiator)
- Bromomethane
- Anhydrous diethyl ether
- 2-Octanone
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

- Grignard Reagent Preparation:
 - Place magnesium turnings and a crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a condenser and a dropping funnel.
 - Add a solution of bromomethane in anhydrous diethyl ether dropwise to the magnesium turnings while stirring. The reaction is initiated when the color of iodine disappears and bubbling is observed.
 - Continue the addition at a rate that maintains a gentle reflux. After addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
- Reaction with Ketone:
 - Cool the Grignard reagent solution in an ice bath.
 - Add a solution of 2-octanone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.
 - After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

- Workup and Purification:
 - Cool the reaction mixture again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide intermediate.
 - Transfer the mixture to a separatory funnel. Separate the ether layer.
 - Extract the aqueous layer twice with diethyl ether.
 - Combine all organic layers and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate (MgSO_4).
 - Filter to remove the drying agent and remove the solvent by rotary evaporation.
 - The crude product can be purified by fractional distillation under reduced pressure.

Protocol: Determination of n-Octanol/Water Partition Coefficient (Shake-Flask Method)

Objective: To determine the logP value for **3-Methyl-3-octanol**.

Materials:

- **3-Methyl-3-octanol**
- n-Octanol (pre-saturated with water)
- Purified water (pre-saturated with n-octanol)
- Centrifuge tubes or separatory funnels
- Mechanical shaker or vortex mixer
- Centrifuge
- Analytical instrument for quantification (e.g., GC-MS, HPLC-UV)

Procedure:

- Preparation of Phases:
 - Mix equal volumes of n-octanol and purified water in a large container. Shake vigorously for 24 hours to ensure mutual saturation.
 - Allow the phases to separate completely. The upper layer is water-saturated n-octanol, and the lower layer is n-octanol-saturated water.
- Partitioning:
 - Prepare a stock solution of **3-Methyl-3-octanol** in the water-saturated n-octanol.
 - In a centrifuge tube, add a known volume of the n-octanol stock solution and a known volume of the n-octanol-saturated water. The volume ratio should be adjusted based on the expected logP.
 - Seal the tube and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow equilibrium to be reached.
- Phase Separation:
 - Centrifuge the mixture at high speed to ensure complete separation of the two phases.
- Quantification:
 - Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
 - Determine the concentration of **3-Methyl-3-octanol** in each phase using a suitable and pre-calibrated analytical method (e.g., GC-MS).
- Calculation:
 - Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
 - The logP is the base-10 logarithm of P.

Safety and Handling

3-Methyl-3-octanol is classified as a combustible liquid and an irritant.[\[4\]](#)[\[14\]](#) Proper safety precautions are mandatory.

Table 3: GHS Hazard Information

Hazard Class	Code	Description	Source(s)
Skin Irritation	H315	Causes skin irritation	[4] [8]
Eye Irritation	H319	Causes serious eye irritation	[4] [8]
Specific Target Organ Toxicity	H335	May cause respiratory irritation	[4] [8]

Handling Recommendations:

- Use only in a well-ventilated area or under a chemical fume hood.[\[8\]](#)
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[\[4\]](#)[\[14\]](#)
- Keep away from heat, sparks, and open flames.[\[14\]](#)
- Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[8\]](#)

Toxicology Data:

- LD50 (Oral, Rat): 3400 mg/kg[\[5\]](#)
- LD50 (Dermal, Rabbit): >5 g/kg[\[5\]](#)
- It is reported as a skin irritant.[\[5\]](#)[\[6\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methyl-3-octanol - Wikipedia [en.wikipedia.org]
- 2. 3-Octanol, 3-methyl- [webbook.nist.gov]
- 3. 3-Octanol, 3-methyl- [webbook.nist.gov]
- 4. 3-Methyl-3-octanol 99 5340-36-3 [sigmaaldrich.com]
- 5. 3-Octanol, 3-methyl- | CAS#:5340-36-3 | Chemsoc [chemsoc.com]
- 6. 3-METHYL-3-OCTANOL | 5340-36-3 [chemicalbook.com]
- 7. 3-methyl-3-octanol, 5340-36-3 [thegoodscentcompany.com]
- 8. Page loading... [wap.guidechem.com]
- 9. jackwestin.com [jackwestin.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. A Simple, Robust and Efficient Computational Method for n-Octanol/Water Partition Coefficients of Substituted Aromatic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Methyl-3-octanol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1583038#iupac-name-for-3-methyl-3-octanol\]](https://www.benchchem.com/product/b1583038#iupac-name-for-3-methyl-3-octanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com